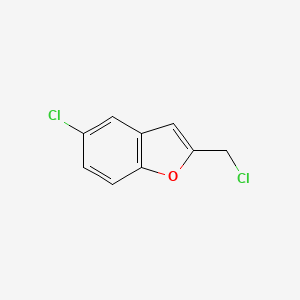
(3-Chloro-2-methylprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chloro-2-methylprop-1-en-1-yl)benzene, also known as (E)-(3-Chloro-2-methylprop-1-en-1-yl)benzene, is an organic compound with the molecular formula C10H11Cl. It is a derivative of benzene with a chloro and a methyl group attached to a propene chain. This compound is used in various chemical reactions and has applications in different fields such as pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Chloro-2-methylprop-1-en-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of benzyl chloride with isobutylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The process may also include purification steps to remove any impurities and ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are often used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
(3-Chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of plastics, resins, and other industrial chemicals
Wirkmechanismus
The mechanism by which (3-Chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene chain can undergo addition reactions. These interactions can affect biochemical pathways and lead to the formation of different products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-methyl-1-propene: A similar compound with a slightly different structure, used in similar applications.
Cinnamyl chloride: Another related compound with a benzene ring and a chloro group, used in organic synthesis.
1-Chloro-2-methylpropene: A compound with a similar structure but different reactivity and applications.
Uniqueness
(3-Chloro-2-methylprop-1-en-1-yl)benzene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its combination of a chloro group and a propene chain attached to a benzene ring makes it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
55131-21-0 |
|---|---|
Molekularformel |
C10H11Cl |
Molekulargewicht |
166.65 g/mol |
IUPAC-Name |
(3-chloro-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H11Cl/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
QYTYCRLWGPZTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















